4-(4-Amino-3-ethoxyphenyl)-1lambda6-thiomorpholine-1,1-dione
Description
Properties
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)-2-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-17-12-9-10(3-4-11(12)13)14-5-7-18(15,16)8-6-14/h3-4,9H,2,5-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGIHPWSGQTKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCS(=O)(=O)CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 4-Amino-3-ethoxyaniline (or its protected derivatives)
- Thiomorpholine or thiomorpholine derivatives
- Oxidizing agents for sulfone formation (to achieve the 1,1-dione state)
- Coupling reagents for amide or sulfonamide bond formation
Stepwise Preparation
Step 1: Synthesis of 4-Amino-3-ethoxyaniline
This intermediate can be prepared by selective ethoxylation of 3-nitro-4-aminophenol or by nucleophilic aromatic substitution on suitable halogenated precursors followed by reduction of nitro groups.
Step 2: Formation of Thiomorpholine-1,1-dione Core
The thiomorpholine ring is oxidized to the 1,1-dione form (sulfur dioxide derivative) using strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. This step converts the sulfur atom in thiomorpholine to a sulfone, critical for the compound's biological activity.
Step 3: Coupling of Aromatic Amine to Thiomorpholine-1,1-dione
The aromatic amine (4-amino-3-ethoxyaniline) is linked to the thiomorpholine-1,1-dione core via nucleophilic substitution or amidation reactions, often facilitated by coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimides in an aprotic solvent like N,N-Dimethylformamide (DMF).
- Dissolve 4-(4-amino-3-ethoxyphenyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride in dry DMF.
- Add DCC as a coupling agent under ice bath cooling for activation.
- Stir the reaction mixture overnight at room temperature.
- Remove DMF under reduced pressure.
- Purify the crude product by preparative thin layer chromatography (TLC) using dichloromethane/methanol (95:5) as eluent.
- Collect and dry the desired product under vacuum.
This method is adapted from protocols used for closely related compounds such as 4-(4-amino-3-methoxyphenyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride, indicating its applicability to the ethoxy-substituted analogue.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Materials | Solvent | Conditions | Notes |
|---|---|---|---|---|
| 1 | 3-Nitro-4-aminophenol, ethylating agent | Various | Selective ethoxylation | Protect amino group if necessary |
| 2 | Thiomorpholine, H2O2 or peracid | Aqueous/organic | Oxidation at controlled temp | Converts thiomorpholine to sulfone |
| 3 | 4-Amino-3-ethoxyaniline, DCC | Dry DMF | Stirring, ice bath to RT | Coupling reaction to form final product |
| 4 | Purification | DCM/MeOH | TLC, rotary evaporation | Yields yellowish powder |
Research Findings and Optimization Notes
- The use of dry DMF and carbodiimide coupling agents like DCC is critical for efficient amide bond formation between the aromatic amine and the thiomorpholine-1,1-dione core.
- Purification by preparative TLC with a dichloromethane/methanol solvent system provides good separation of the target compound from impurities.
- Oxidation of thiomorpholine to the 1,1-dione form must be carefully controlled to avoid over-oxidation or ring cleavage.
- Storage of the final compound at low temperatures (-20°C) is recommended to maintain stability and purity.
- Mass spectrometry analysis confirms the expected molecular mass, validating the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-3-ethoxyphenyl)-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
4-(4-Amino-3-ethoxyphenyl)-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Amino-3-ethoxyphenyl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- 4-(4-Amino-3-ethoxyphenyl)-1lambda6-thiomorpholine-1,1-dione: The 4-amino-3-ethoxy substitution introduces hydrogen-bonding capacity and moderate lipophilicity.
- 3-(4-Bromophenyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride (): Substitution with a bromine atom (electron-withdrawing) increases molecular weight and may enhance halogen bonding interactions.
Aliphatic vs. Aromatic Substituents
- 4-(Pentan-3-yl)-1lambda6-thiomorpholine-1,1-dione (CAS: 866041-16-9): A branched aliphatic chain (pentan-3-yl) replaces the aromatic group, significantly reducing polarity and increasing lipophilicity (Molecular formula: C₉H₁₉NO₂S, MW: 205.32 g/mol) .
Heterocyclic and Functionalized Substituents
- 3-[(4-Methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione (CAS: 303992-20-3): Features a five-membered thiolane ring (instead of thiomorpholine) with a 4-methoxyphenylamino group (Molecular formula: C₁₁H₁₅NO₃S, MW: 241.31 g/mol) . The smaller ring size and methoxy group alter conformational flexibility and electronic properties.
Data Table: Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | CAS Number |
|---|---|---|---|---|
| This compound | C₁₂H₁₈N₂O₃S | 270.35 | 4-Amino-3-ethoxyphenyl | 1408222-47-8 |
| 4-(Pentan-3-yl)-1lambda6-thiomorpholine-1,1-dione | C₉H₁₉NO₂S | 205.32 | Pentan-3-yl | 866041-16-9 |
| 3-[(4-Methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione | C₁₁H₁₅NO₃S | 241.31 | 4-Methoxyphenylamino | 303992-20-3 |
Implications of Structural Differences
Physicochemical Properties
- Polarity: The target compound’s amino and ethoxy groups enhance water solubility compared to the lipophilic pentan-3-yl analog .
- Electronic Effects : Electron-donating groups (e.g., methoxy in ) may stabilize charge interactions, whereas bromine () could facilitate halogen bonding.
Biological Activity
4-(4-Amino-3-ethoxyphenyl)-1lambda6-thiomorpholine-1,1-dione is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a CAS number of 1803592-71-3. The compound features a thiomorpholine ring which is substituted with an amino group and an ethoxyphenyl moiety, contributing to its biological activity.
Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in inflammatory processes. Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases.
Pharmacological Studies
Various studies have been conducted to assess the pharmacological effects of this compound. Key findings include:
- Anti-inflammatory Activity : In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism where it modulates immune responses.
- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Aminothiomorpholine 1,1-Dioxide | 12708263 | Similar thiomorpholine structure; lacks ethoxy group. |
| 3-Ethoxyphenyl Thiomorpholine | Not Available | Similar aromatic substitution; different position. |
| N,N-Dimethylthiomorpholine | Not Available | Dimethyl substitution; alters biological activity profile. |
This table highlights compounds with structural similarities to this compound and their unique features that may influence their biological activities.
Study on Anti-inflammatory Effects
A study published in a peer-reviewed journal investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results demonstrated significant reductions in joint swelling and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Oxidative Stress Protection
Another study focused on the compound's antioxidant capacity using cell cultures exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and lipid peroxidation levels.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Amino-3-ethoxyphenyl)-1λ⁶-thiomorpholine-1,1-dione, and how can reaction conditions be fine-tuned?
- Methodological Answer : The synthesis of thiomorpholine-dione derivatives often involves multi-step reactions. A general approach includes cyclization of substituted phenyl precursors with thiomorpholine intermediates under controlled conditions. For example, anhydrous sodium acetate and acetic anhydride are effective catalysts for analogous heterocyclic formations . Reaction parameters such as solvent polarity (e.g., glacial acetic acid), temperature (reflux at ~120°C), and stoichiometric ratios (e.g., 1:1.5 molar ratio of precursor to chloroacetic acid) significantly influence yield. Recrystallization from acetic acid/water mixtures (1:1) improves purity .
Q. How is the structural integrity of 4-(4-Amino-3-ethoxyphenyl)-1λ⁶-thiomorpholine-1,1-dione validated post-synthesis?
- Methodological Answer : X-ray crystallography (e.g., using Cu-Kα radiation) and NMR spectroscopy (¹H/¹³C, DEPT-135) are critical for structural confirmation. For thiomorpholine derivatives, key spectral markers include:
- ¹H NMR : Ethoxy group protons (δ ~1.2–1.4 ppm for -CH₃, δ ~4.0–4.2 ppm for -OCH₂), aromatic protons (δ ~6.8–7.5 ppm), and thiomorpholine-dione ring protons (δ ~3.5–4.5 ppm).
- XRD : Bond lengths (C-S: ~1.75–1.80 Å, S-O: ~1.43–1.47 Å) and dihedral angles confirm the 1,1-dione configuration .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer : Prioritize in vitro assays targeting kinase inhibition, antimicrobial activity, or apoptosis induction. For example:
- Anticancer Activity : MTT assays using cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations.
- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
Structural analogs like thiadiazolo-pyrimidinones have shown bioactivity in similar frameworks, suggesting potential pathways for this compound .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thiomorpholine-dione derivatives?
- Methodological Answer : Contradictions often arise from variations in assay protocols or impurity profiles. To mitigate:
- Standardize Assays : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity).
- Purity Validation : Employ HPLC-MS (e.g., C18 column, 0.1% formic acid in acetonitrile/water gradient) to confirm ≥95% purity.
Cross-reference with crystallographic data to rule out polymorphic interference .
Q. What computational tools are suitable for predicting the reactivity and binding modes of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO). Molecular docking (AutoDock Vina) against protein targets (e.g., EGFR or CDK2) identifies potential binding pockets. PubChem-derived InChI keys and SMILES strings enable database interoperability for virtual screening .
Q. How can regioselective functionalization of the thiomorpholine-dione core be achieved?
- Methodological Answer : Protect the 4-amino group (e.g., with Boc anhydride) to direct electrophilic substitution at the 3-ethoxy-phenyl moiety. For example:
- Sulfonation : React with chlorosulfonic acid at 0°C.
- Halogenation : Use N-bromosuccinimide (NBS) in DMF.
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Q. What advanced analytical techniques are recommended for studying degradation products under stress conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) followed by LC-QTOF-MS identify degradation pathways. For photolytic stress, use a UV chamber (254 nm) and analyze via ESI-MS/MS. Compare fragmentation patterns with synthetic standards to confirm degradation mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
